Hexanenitrile, 6-(methylthio)-
Overview
Description
Hexanenitrile, 6-(methylthio)-, also known as 1-Cyano-5-(methylthio)pentane, is an organic compound with the molecular formula C7H13NS and a molecular weight of 143.25 g/mol . This compound belongs to the class of nitrile organic solvents and is characterized by the presence of a nitrile group (-CN) and a methylthio group (-SCH3) attached to a hexane chain .
Preparation Methods
Hexanenitrile, 6-(methylthio)- can be synthesized through various methods. One common synthetic route involves the reaction of 6-chlorohexanenitrile with sodium methylthiolate. This reaction yields Hexanenitrile, 6-(methylthio)- as the major product with a high purity. The reaction conditions typically involve the use of an organic solvent such as ethanol or chloroform and are carried out under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Hexanenitrile, 6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction . The major products formed from these reactions include sulfoxides, sulfones, and primary amines .
Scientific Research Applications
Hexanenitrile, 6-(methylthio)- has several applications in scientific research:
Mechanism of Action
The mechanism by which Hexanenitrile, 6-(methylthio)- exerts its effects involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi. In cancer cells, the compound induces apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Hexanenitrile, 6-(methylthio)- can be compared with other similar compounds such as:
Properties
IUPAC Name |
6-methylsulfanylhexanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-9-7-5-3-2-4-6-8/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSCBSNSXYDREI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223224 | |
Record name | Hexanenitrile, 6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72931-29-4 | |
Record name | Hexanenitrile, 6-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072931294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanenitrile, 6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methylsulfanyl)hexanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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